N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-methoxyphenyl group, a cyclopropyl group, and a pyrimidine carboxamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the chloro-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a chloro-methoxyphenyl halide reacts with the pyrimidine intermediate.
Cyclopropyl group addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using reagents like diazomethane or cyclopropyl halides.
Carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium or platinum.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-thioamide: The presence of a thioamide group instead of a carboxamide group can lead to different chemical and biological properties.
N-(3-Chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-amine: This compound lacks the carboxamide group, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-cyclopropyl-6-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-7-13(20-15(18-9)10-3-4-10)16(21)19-11-5-6-14(22-2)12(17)8-11/h5-8,10H,3-4H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQMJZGPESKNBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.